molecular formula C11H15NO B2662305 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-ol CAS No. 52469-87-1

2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-ol

Cat. No.: B2662305
CAS No.: 52469-87-1
M. Wt: 177.247
InChI Key: VQPKMSNFYFQJOC-UHFFFAOYSA-N
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Description

2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-ol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of indoline with an appropriate alkylating agent under basic conditions. For instance, the reaction of indoline with 2-chloroethanol in the presence of a base such as sodium hydride can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The indole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon can reduce the indole ring.

    Substitution: Reagents like thionyl chloride can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a fully saturated indole derivative.

    Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, modulating their activity. This compound may also influence cellular pathways involved in cell growth, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.

Uniqueness

2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-ol is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

2-(2-methyl-2,3-dihydroindol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-8-10-4-2-3-5-11(10)12(9)6-7-13/h2-5,9,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPKMSNFYFQJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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